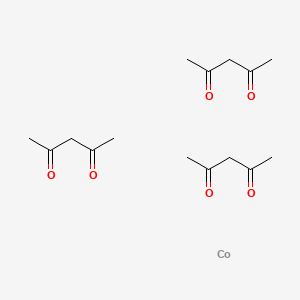

Cobalt; pentane-2,4-dione

Cat. No. B8568530

M. Wt: 359.28 g/mol

InChI Key: JUPWRUDTZGBNEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04556719

Procedure details

1.1 g (6.2 mMoles) of anthracene, 300 ml of THF and 0.1 ml of methyliodide are added to 14.4 g (600 mMoles) of magnesium powder (particle size <0.15 mm) in an inert gas atmosphere. A yellow-green solution is formed with stirring at 20° C., orange-colored magnesium anthracene precipitating therefrom after about 2 hours. The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz) and then heated with stirring to 60° C. After the addition of 19.8 g (300 mMoles) of monomeric cyclopentadiene, the heat source is removed and 35.6 g (100 mMoles) of solid cobalt-(III)acetyl acetonate are added over a period of 20 minutes. The reaction mixture changes color to dark brown with vigorous evolution of heat and begins refluxing (66° C.). After cooling to 20° C., the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit and the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr). The residue is taken up in 500 ml of pentane and any undissolved fractions are isolated by filtration through a G-3-glass frit. The filter cake is washed several times with a total of 500 ml of pentane until the filtrate is substantially colorless. The clear red-brown filtrate is concentrated to approximately 200 ml and the complex is left to crystallize out at -80° C. The supernatant mother liquor is removed under pressure and washed 2 to 3 times with approximately 50 ml of pentane cooled to -80° C. Drying in vacuo (0.1 Torr) gives 12.4 g (63.7 mMoles=63.7% of the theoretical) of pure cobaltocene in the form of black-violet crystals melting at 172.5° C., as measured in an inert gas atmosphere.

Name

magnesium anthracene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solid

Quantity

35.6 g

Type

reactant

Reaction Step Four

Name

cobaltocene

[Compound]

Name

crystals

Identifiers

|

REACTION_CXSMILES

|

C1[C:14]2[C:5](=C[C:7]3[C:12]([CH:13]=2)=CC=CC=3)C=CC=1.CI.[Mg].C1[C:31]2[C:22](=C[C:24]3[C:29]([CH:30]=2)=CC=CC=3)C=CC=1.[Mg].C1CC=CC=1.CC(CC(C)=O)=O.CC(CC(C)=O)=O.CC(CC(C)=O)=O.[Co:59]>C1COCC1>[CH-:7]1[CH:12]=[CH:13][CH:14]=[CH:5]1.[CH-:24]1[CH:29]=[CH:30][CH:31]=[CH:22]1.[Co+2:59] |f:3.4,6.7.8.9,11.12.13|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC3=CC=CC=C3C=C12

|

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

CI

|

|

Name

|

|

|

Quantity

|

14.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

magnesium anthracene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC3=CC=CC=C3C=C12.[Mg]

|

Step Three

|

Name

|

|

|

Quantity

|

19.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Four

[Compound]

|

Name

|

solid

|

|

Quantity

|

35.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 20° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellow-green solution is formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz)

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to 60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heat source is removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture changes color to dark brown with vigorous evolution of heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

begins refluxing (66° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 20° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any undissolved fractions are isolated by filtration through a G-3-glass frit

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed several times with a total of 500 ml of pentane until the filtrate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The clear red-brown filtrate is concentrated to approximately 200 ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the complex is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize out at -80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant mother liquor is removed under pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

washed 2 to 3 times with approximately 50 ml of pentane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Drying in vacuo (0.1 Torr)

|

Outcomes

Product

|

Name

|

cobaltocene

|

|

Type

|

product

|

|

Smiles

|

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

|

[Compound]

|

Name

|

crystals

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |